1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione
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Overview
Description
1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a pyrrol-2-ylidenemethyl group attached to a pyrimidine-2,4-dione core. Such compounds are of significant interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.
Introduction of Pyrrol-2-ylidenemethyl Group: The pyrrol-2-ylidenemethyl group can be introduced through a Knoevenagel condensation reaction between pyrrole-2-carbaldehyde and the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1-(4-Ethoxyphenyl)-6-oxo-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione.
Reduction: Formation of 1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)dihydropyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-6-hydroxy-5-(furan-2-ylidenemethyl)pyrimidine-2,4-dione: Similar structure but with a furan ring instead of a pyrrole ring.
1-(4-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)thiazole-2,4-dione: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-24-13-7-5-12(6-8-13)20-16(22)14(15(21)19-17(20)23)10-11-4-3-9-18-11/h3-10,22H,2H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONQHBMWVJKQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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